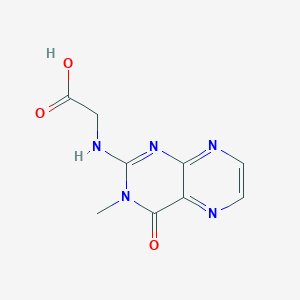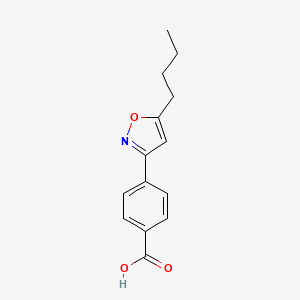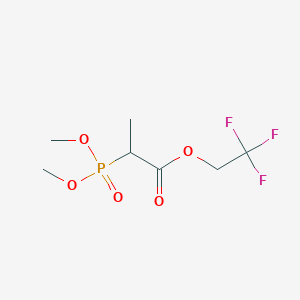![molecular formula C15H16N2OS B14198491 [3-[(1S)-1-phenylethoxy]phenyl]thiourea CAS No. 832098-87-0](/img/structure/B14198491.png)
[3-[(1S)-1-phenylethoxy]phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(1S)-1-phenylethoxy]phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a phenylethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(1S)-1-phenylethoxy]phenyl]thiourea typically involves the reaction of 3-[(1S)-1-phenylethoxy]aniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-[(1S)-1-phenylethoxy]phenyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature: 0-25°C.
Substitution: Halogens, nitrating agents, sulfonating agents; temperature: 0-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [3-[(1S)-1-phenylethoxy]phenyl]thiourea is used as a precursor in the synthesis of various heterocyclic compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, adhesives, and flame retardants. It also finds applications as a chemosensor and in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [3-[(1S)-1-phenylethoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Comparison: Compared to similar compounds, [3-[(1S)-1-phenylethoxy]phenyl]thiourea exhibits unique properties due to the presence of the phenylethoxy group. This structural feature enhances its biological activity and makes it a more potent inhibitor of certain enzymes. Additionally, the compound’s ability to form stable complexes with transition metals sets it apart from other thiourea derivatives.
Propiedades
Número CAS |
832098-87-0 |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
[3-[(1S)-1-phenylethoxy]phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(12-6-3-2-4-7-12)18-14-9-5-8-13(10-14)17-15(16)19/h2-11H,1H3,(H3,16,17,19)/t11-/m0/s1 |
Clave InChI |
HUIGXVYUJPJCJM-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
SMILES canónico |
CC(C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)


![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
